3-Quinuclidinyl cyclopentenyl(1-propynyl)glycolate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Quinuclidinyl cyclopentenyl(1-propynyl)glycolate, commonly known as QNB, is a potent anticholinergic agent that has been widely used in scientific research. QNB is a synthetic compound that belongs to the class of tropane alkaloids. It is a competitive antagonist of acetylcholine at muscarinic receptors, which are involved in various physiological processes such as neurotransmission, smooth muscle contraction, and glandular secretion.

Wirkmechanismus

QNB acts as a competitive antagonist of acetylcholine at muscarinic receptors. Muscarinic receptors are G protein-coupled receptors that are widely distributed in the central and peripheral nervous systems. They are involved in various physiological processes such as neurotransmission, smooth muscle contraction, and glandular secretion. By blocking muscarinic receptors, QNB inhibits the effects of acetylcholine and disrupts normal physiological processes.

Biochemische Und Physiologische Effekte

QNB has several biochemical and physiological effects, including inhibition of smooth muscle contraction, decreased glandular secretion, and inhibition of neurotransmission. It also has antispasmodic and antidiarrheal effects, which are useful in the treatment of gastrointestinal disorders. QNB has been shown to increase heart rate and blood pressure, which are mediated by the sympathetic nervous system.

Vorteile Und Einschränkungen Für Laborexperimente

QNB has several advantages as a pharmacological tool in scientific research. It is a highly potent and selective antagonist of muscarinic receptors, which makes it useful for studying the function of these receptors. It has a long duration of action, which allows for sustained inhibition of muscarinic receptors. However, QNB also has some limitations. It is highly toxic and can cause severe adverse effects at high doses. It is also difficult to administer in vivo, which limits its use in animal studies.

Zukünftige Richtungen

The use of QNB in scientific research is likely to continue in the future. One area of research that is of particular interest is the role of muscarinic receptors in neurological disorders such as Alzheimer's disease and Parkinson's disease. QNB has been used in studies related to these disorders, and further research may provide insights into the underlying mechanisms and potential therapeutic targets. Additionally, the development of new compounds that target muscarinic receptors may lead to the discovery of more effective treatments for these disorders.

Synthesemethoden

QNB can be synthesized through a multistep process starting from tropinone, which is a naturally occurring alkaloid. The synthesis involves several chemical reactions, including reduction, alkylation, and esterification. The final product is obtained as a white crystalline powder, which is highly soluble in organic solvents such as chloroform and methanol.

Wissenschaftliche Forschungsanwendungen

QNB has been extensively used in scientific research to study the role of muscarinic receptors in various physiological and pathological conditions. It is commonly used as a pharmacological tool to block muscarinic receptors and investigate their function. QNB has been used in studies related to Alzheimer's disease, Parkinson's disease, schizophrenia, and other neurological disorders.

Eigenschaften

CAS-Nummer |

102571-08-4 |

|---|---|

Produktname |

3-Quinuclidinyl cyclopentenyl(1-propynyl)glycolate |

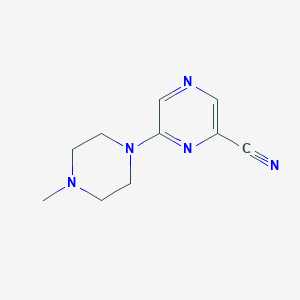

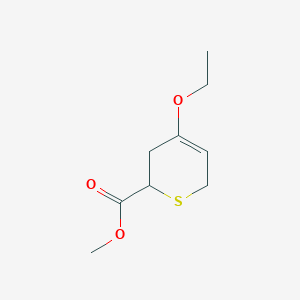

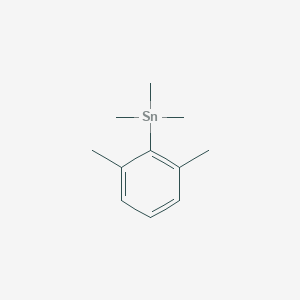

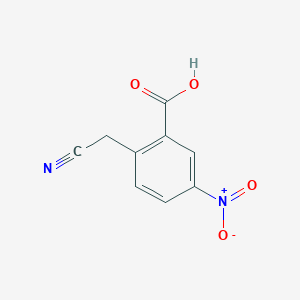

Molekularformel |

C17H23NO3 |

Molekulargewicht |

289.4 g/mol |

IUPAC-Name |

1-azabicyclo[2.2.2]octan-3-yl 2-(cyclopenten-1-yl)-2-hydroxypent-3-ynoate |

InChI |

InChI=1S/C17H23NO3/c1-2-9-17(20,14-5-3-4-6-14)16(19)21-15-12-18-10-7-13(15)8-11-18/h5,13,15,20H,3-4,6-8,10-12H2,1H3 |

InChI-Schlüssel |

KJMFZERFLLUDPD-UHFFFAOYSA-N |

SMILES |

CC#CC(C1=CCCC1)(C(=O)OC2CN3CCC2CC3)O |

Kanonische SMILES |

CC#CC(C1=CCCC1)(C(=O)OC2CN3CCC2CC3)O |

Synonyme |

1-Cyclopenteneglycolic acid, alpha-(1-propynyl)-, 3-quinuclidinyl este r |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B10570.png)